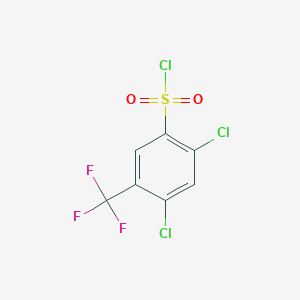
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide (NPTFB) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid, with a melting point of 150°C and a boiling point of 305°C. NPTFB is an aromatic compound, containing a nitro group, an amine group, and a trifluoromethyl group, making it an interesting and useful compound.
Applications De Recherche Scientifique
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent dye in biological assays. It is also used as a corrosion inhibitor for metals, and as a stabilizer for organic compounds.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is not fully understood. However, it is believed that it acts as a Lewis acid, which can bind to electron-rich molecules, such as amines and alcohols, and facilitate their reactions. It is also believed to form complexes with transition metals, which can then be used as catalysts in organic reactions.
Biochemical and Physiological Effects
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to be an antioxidant, and to have anti-inflammatory and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is stable under a wide range of temperatures and pH levels. It is also soluble in a variety of organic solvents, making it easy to work with. However, 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide can be toxic when ingested, and should be handled with caution in the laboratory.
Orientations Futures
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide has a wide range of potential applications in the future. It could be used as a drug delivery system for targeted drug delivery, as a fluorescent probe for imaging, or as an antioxidant for food preservation. It could also be used as a catalyst for organic synthesis, or as an inhibitor of enzymes involved in disease processes. Additionally, it could be used in the development of novel materials, such as polymers, and in the synthesis of new compounds for medicinal and industrial purposes.
Méthodes De Synthèse
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide is synthesized by a three-step process, starting with the condensation of 3-nitrobenzaldehyde and 4-aminobenzoic acid. This produces an intermediate product, 4-nitro-3-aminobenzoic acid. This intermediate is then reacted with trifluoromethanesulfonic acid to form a sulfonamide, which is finally reacted with aniline to form 3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide.
Propriétés
IUPAC Name |
4-anilino-3-nitro-N-phenyl-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c21-20(22,23)16-11-13(19(27)25-15-9-5-2-6-10-15)12-17(26(28)29)18(16)24-14-7-3-1-4-8-14/h1-12,24H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLOLELAEWNYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-phenylamino-5-(trifluoromethyl)benzanilide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)




![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

